molecular formula C9H9N3 B1470963 N-methyl-1,6-naphthyridin-4-amine CAS No. 1375471-84-3

N-methyl-1,6-naphthyridin-4-amine

Cat. No. B1470963
CAS RN: 1375471-84-3
M. Wt: 159.19 g/mol
InChI Key: LWYHQMKPGHIDIQ-UHFFFAOYSA-N
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Description

“N-methyl-1,6-naphthyridin-4-amine” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of naphthyridine, a class of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including “N-methyl-1,6-naphthyridin-4-amine”, has been a subject of interest in the field of synthetic chemistry . Various strategies have been employed, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .


Molecular Structure Analysis

The molecular structure of “N-methyl-1,6-naphthyridin-4-amine” is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .


Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-1,6-naphthyridin-4-amine” is 159.19 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Anticancer Properties

“N-methyl-1,6-naphthyridin-4-amine” and its derivatives have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity of these compounds .

Anti-HIV Activity

These compounds have also been explored for their anti-HIV (Human Immunodeficiency Virus) properties . They could potentially be used in the treatment of HIV infections .

Antimicrobial Activity

“N-methyl-1,6-naphthyridin-4-amine” has shown antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .

Analgesic Properties

This compound has been found to have analgesic (pain-relieving) properties . This suggests potential applications in pain management.

Anti-inflammatory Properties

The anti-inflammatory properties of “N-methyl-1,6-naphthyridin-4-amine” have been explored, indicating its potential use in treating inflammatory conditions .

Antioxidant Activity

This compound has demonstrated antioxidant activity , which could make it useful in combating oxidative stress-related conditions.

Antiviral Properties

Apart from its anti-HIV activity, “N-methyl-1,6-naphthyridin-4-amine” has shown antiviral properties against other viruses as well .

Antiproliferative Activity

“N-methyl-1,6-naphthyridin-4-amine” has shown antiproliferative activity , which could be beneficial in the treatment of diseases characterized by abnormal cell proliferation, such as certain types of cancer.

Future Directions

The future directions for the study of “N-methyl-1,6-naphthyridin-4-amine” and other naphthyridine derivatives could include further exploration of their synthesis methods, reactivity, and biological applications . The development of more eco-friendly, safe, and atom-economical approaches for their synthesis could also be a focus .

properties

IUPAC Name

N-methyl-1,6-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-10-8-3-5-12-9-2-4-11-6-7(8)9/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYHQMKPGHIDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NC=CC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294271
Record name 1,6-Naphthyridin-4-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375471-84-3
Record name 1,6-Naphthyridin-4-amine, N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridin-4-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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